molecular formula C25H21FN6O3 B1228281 N-[4-[[4-(2-fluorophenyl)-1-piperazinyl]-oxomethyl]-1-oxo-2-isoquinolinyl]-2-pyrazinecarboxamide

N-[4-[[4-(2-fluorophenyl)-1-piperazinyl]-oxomethyl]-1-oxo-2-isoquinolinyl]-2-pyrazinecarboxamide

Cat. No. B1228281
M. Wt: 472.5 g/mol
InChI Key: FIJGPYYANFEKGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[[4-(2-fluorophenyl)-1-piperazinyl]-oxomethyl]-1-oxo-2-isoquinolinyl]-2-pyrazinecarboxamide is a member of piperazines.

Scientific Research Applications

Synthesis and Antimicrobial Applications

  • The compound has been utilized in the synthesis of various fluoroquinolone-based antimicrobials. Studies have shown the successful creation of compounds with significant antifungal and antibacterial activities, indicating its utility in developing new antimicrobial agents (Patel & Patel, 2010).

Antibacterial Efficacy

  • Research has demonstrated the efficacy of derivatives of this compound in exhibiting antibacterial properties. This includes studies where compounds showed similar antibacterial activity as well-known antibiotics like ciprofloxacin, indicating potential for use in treating bacterial infections (Ziegler et al., 1990).

Structure-Activity Relationship Studies

  • Investigations into the structure-activity relationships of this compound and its analogues have been conducted. These studies have provided insights into how alterations in the molecular structure can influence antibacterial activity, contributing to a better understanding of designing effective antibacterial agents (Mu et al., 1989).

Antimycobacterial Properties

  • The compound has been a part of research for developing treatments against Mycobacterium tuberculosis. Synthesized derivatives have shown promising in vitro and in vivo activity against tuberculosis strains, highlighting its potential in tuberculosis therapy (Sriram et al., 2006).

Fluorescence Studies and Photophysical Properties

  • The compound has been used in studies investigating fluorescence properties of derivatives, which could have implications in the development of fluorescent probes or in understanding molecular interactions (Cuquerella et al., 2006).

Anticancer Research

  • There is emerging research exploring the potential anticancer properties of derivatives of this compound. Synthesis of novel derivatives and their subsequent evaluation against various cancer cell lines have been a part of ongoing research, indicating the compound's possible role in cancer therapy (Ouf et al., 2014).

properties

Molecular Formula

C25H21FN6O3

Molecular Weight

472.5 g/mol

IUPAC Name

N-[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1-oxoisoquinolin-2-yl]pyrazine-2-carboxamide

InChI

InChI=1S/C25H21FN6O3/c26-20-7-3-4-8-22(20)30-11-13-31(14-12-30)24(34)19-16-32(25(35)18-6-2-1-5-17(18)19)29-23(33)21-15-27-9-10-28-21/h1-10,15-16H,11-14H2,(H,29,33)

InChI Key

FIJGPYYANFEKGF-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CN(C(=O)C4=CC=CC=C43)NC(=O)C5=NC=CN=C5

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CN(C(=O)C4=CC=CC=C43)NC(=O)C5=NC=CN=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-[[4-(2-fluorophenyl)-1-piperazinyl]-oxomethyl]-1-oxo-2-isoquinolinyl]-2-pyrazinecarboxamide
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N-[4-[[4-(2-fluorophenyl)-1-piperazinyl]-oxomethyl]-1-oxo-2-isoquinolinyl]-2-pyrazinecarboxamide
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N-[4-[[4-(2-fluorophenyl)-1-piperazinyl]-oxomethyl]-1-oxo-2-isoquinolinyl]-2-pyrazinecarboxamide
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N-[4-[[4-(2-fluorophenyl)-1-piperazinyl]-oxomethyl]-1-oxo-2-isoquinolinyl]-2-pyrazinecarboxamide
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N-[4-[[4-(2-fluorophenyl)-1-piperazinyl]-oxomethyl]-1-oxo-2-isoquinolinyl]-2-pyrazinecarboxamide
Reactant of Route 6
N-[4-[[4-(2-fluorophenyl)-1-piperazinyl]-oxomethyl]-1-oxo-2-isoquinolinyl]-2-pyrazinecarboxamide

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